1,3-Cyclododecadiene, (E,Z)-
CAS No.: 1129-92-6
Cat. No.: VC0224300
Molecular Formula: C16H34O8
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1129-92-6 |
|---|---|
| Molecular Formula | C16H34O8 |
| Molecular Weight | 0 |
Introduction
Stereochemistry and Conformational Analysis
The stereochemistry of 1,3-Cyclododecadiene, (E,Z)- is particularly significant as it defines the spatial arrangement of the molecule. The E (trans) configuration at one double bond coupled with the Z (cis) configuration at the other creates a unique three-dimensional structure. This mixed stereochemistry is analogous to the (E,Z)-1,3-cyclooctadiene described in research literature, which shows distinctive chiroptical properties .
The inherent chirality of the (E,Z)- configuration makes this compound particularly interesting in stereochemical studies. Similar to what has been reported for (E,Z)-1,3-cyclooctadiene, which possesses high specific rotation and circular dichroism values, 1,3-Cyclododecadiene, (E,Z)- would likely exhibit significant optical activity when obtained in enantiomerically enriched form . The optical properties of related compounds suggest potential applications in chiral recognition and asymmetric synthesis.
Conformational Considerations
The twelve-membered ring allows for multiple conformations due to its greater flexibility compared to smaller cyclic dienes. This conformational flexibility influences the compound's reactivity profile and thermodynamic stability. Unlike the relatively flat 1,3-cyclohexadiene described in literature , 1,3-Cyclododecadiene, (E,Z)- would adopt more complex three-dimensional arrangements to minimize ring strain while accommodating the stereochemical requirements of the double bonds.
Synthetic Approaches
The synthesis of 1,3-Cyclododecadiene, (E,Z)- presents several challenges due to the need for stereochemical control in a relatively large ring system. Based on synthetic methodologies developed for related cyclic dienes, several approaches can be considered.
Photochemical Isomerization
One potential synthesis route involves photochemical isomerization of the all-cis isomer, similar to the enantiodifferentiating photoisomerization approaches used for cyclooctadienes. Research on (Z,Z)-1,3-cyclooctadiene has demonstrated that chiral photosensitizers can facilitate stereoselective isomerization to produce optically active (E,Z)-isomers .
The use of chiral sensitizers such as cyclodextrin derivatives has proven effective for smaller ring systems. For example, pyromellitate-linked cyclodextrin network polymers (cyclodextrin nanosponges) have been employed as supramolecular sensitizing hosts for the enantiodifferentiating geometrical photoisomerization of (Z,Z)-1,3-cyclooctadiene . Similar approaches could potentially be adapted for the twelve-membered ring system.
Catalytic Ring-Closing Methods
Another synthetic approach could involve the ring-closing of appropriate linear diene precursors. Patent literature mentions processes for forming cyclododeca-1,5,9-triene from 1,3-butadiene using catalytic methods . Similar catalytic ring-closing strategies might be adaptable for the synthesis of 1,3-Cyclododecadiene with appropriate modifications to control the stereochemistry of the double bonds.
Chemical Reactivity and Properties
The chemical reactivity of 1,3-Cyclododecadiene, (E,Z)- is expected to parallel that of other conjugated dienes, with modifications due to its specific stereochemistry and ring size.
Epoxidation Reactions
The larger ring size of 1,3-Cyclododecadiene, (E,Z)- would likely result in lower reactivity compared to its smaller homologs due to decreased ring strain and altered electronic characteristics.
Diels-Alder Reactivity
As a conjugated diene, 1,3-Cyclododecadiene, (E,Z)- would be expected to participate in Diels-Alder cycloaddition reactions with appropriate dienophiles. The stereochemistry of the diene would influence the stereoselectivity of the cycloaddition products. Research on 1,3-cyclohexadiene derivatives has demonstrated their utility as building blocks in organic synthesis through Diels-Alder reactions . The larger ring size and mixed stereochemistry of 1,3-Cyclododecadiene, (E,Z)- would create unique steric and electronic effects on its Diels-Alder reactivity profile.
Spectroscopic Characteristics
The spectroscopic properties of 1,3-Cyclododecadiene, (E,Z)- would provide valuable structural information and could be used for identification and purity assessment.
Circular Dichroism and Optical Rotation
Based on data from (E,Z)-1,3-cyclooctadiene, the optically pure 1,3-Cyclododecadiene, (E,Z)- would likely exhibit significant specific rotation and circular dichroism values. Research on (E,Z)-1,3-cyclooctadiene has reported specific rotation values of [α]²⁵ᴰ 1380° in CH₂Cl₂ and circular dichroism values of Δε 12.8 M⁻¹cm⁻¹ at λₑₓₜ 228 nm in cyclohexane . While the exact values for 1,3-Cyclododecadiene, (E,Z)- would differ due to its larger ring size, the presence of similar chromophores suggests comparable chiroptical properties.
Table 2: Predicted Chiroptical Properties of 1,3-Cyclododecadiene, (E,Z)- Compared to Known Data for (E,Z)-1,3-cyclooctadiene
Thermodynamic Properties
The thermodynamic stability of 1,3-Cyclododecadiene, (E,Z)- relative to other stereoisomers provides insight into its behavior under various conditions. The enthalpy of formation for related compounds like (Z,E)-1,3-cyclooctadiene has been reported as 146 kJ/mol in the gas phase . The larger ring size of 1,3-Cyclododecadiene would alter the strain energy and consequently the thermodynamic stability.
Isomerization Energetics
Applications in Organic Synthesis
The unique structural features of 1,3-Cyclododecadiene, (E,Z)- suggest several potential applications in organic synthesis:
Asymmetric Synthesis
The inherent chirality of the (E,Z)- configuration makes this compound potentially valuable in asymmetric synthesis. Similar to how cyclodextrin nanosponges have been used as supramolecular hosts for enantiodifferentiating photoisomerizations of cyclooctadienes , 1,3-Cyclododecadiene, (E,Z)- could serve as a chiral building block or template for asymmetric transformations.
Natural Product Synthesis
Medium-sized ring systems containing diene functionalities appear in various natural products. The synthetic methodologies developed for 1,3-Cyclododecadiene, (E,Z)- could contribute to strategies for constructing the ring systems of complex natural products. The twelve-membered ring with precisely controlled stereochemistry represents a valuable synthetic intermediate for more complex molecular architectures.
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